Steric Hindrance from ortho-Methyl Group Directs Regioselective Nitrile Transformations
The ortho-methyl group in 2,4-dichloro-6-methylbenzonitrile creates steric shielding of the nitrile carbon, reducing the rate of nucleophilic attack compared to non-methylated analogs such as 2,4-dichlorobenzonitrile. This steric effect can be exploited to achieve higher regioselectivity in stepwise transformations where selective nitrile reactivity is required .
| Evidence Dimension | Steric hindrance at nitrile carbon |
|---|---|
| Target Compound Data | ortho-Methyl group present; steric shielding of nitrile |
| Comparator Or Baseline | 2,4-Dichlorobenzonitrile (no ortho-methyl group) |
| Quantified Difference | Qualitative: Increased steric bulk slows nucleophilic addition kinetics |
| Conditions | Nitrile hydrolysis or Grignard addition reactions |
Why This Matters
This differential steric environment enables synthetic chemists to design sequences where the nitrile group of this compound remains intact while other reactive sites are modified, a selectivity advantage unavailable with non-methylated analogs.
